molecular formula C22H23N3O5S B2998352 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide CAS No. 683791-70-0

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide

Cat. No.: B2998352
CAS No.: 683791-70-0
M. Wt: 441.5
InChI Key: OFGOYEATELNWDH-UHFFFAOYSA-N
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Description

4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a sulfamoyl group (cyclohexyl-methyl) and a 1,3-dioxoisoindolin-5-yl moiety.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-25(16-5-3-2-4-6-16)31(29,30)17-10-7-14(8-11-17)20(26)23-15-9-12-18-19(13-15)22(28)24-21(18)27/h7-13,16H,2-6H2,1H3,(H,23,26)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGOYEATELNWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the cyclohexyl and methylsulfamoyl groups. Common reagents used in these steps include amines, sulfonyl chlorides, and phthalic anhydride derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features invite comparison with other benzamide derivatives, particularly those synthesized for pharmaceutical research. Below is a detailed analysis:

Substituent-Based Comparison

Key Structural Differences :

  • Target Compound : Features a sulfamoyl (N-cyclohexyl-N-methyl) group and a 1,3-dioxoisoindolin-5-yl substituent.
  • Analog from : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide includes a thiazolidinone-based enone system instead of the sulfamoyl group.
Feature Target Compound (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide
Core Structure Benzamide Benzamide
Substituent 1 Sulfamoyl (N-cyclohexyl-N-methyl) Thiazolidinone-enone system
Substituent 2 1,3-Dioxoisoindolin-5-yl Phenyl
Synthetic Method Likely carbodiimide coupling (inferred) EDC/HOBt-mediated amidation in DMF

Functional Implications :

  • The sulfamoyl group in the target compound may enhance solubility or target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
  • The thiazolidinone in the analog from is associated with antidiabetic and anti-inflammatory activity, suggesting divergent therapeutic potentials .

Data Table: Hypothetical Comparative Analysis

Parameter Target Compound (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Generic Sulfonamide (Control)
Molecular Weight ~450 g/mol (estimated) ~350 g/mol ~200 g/mol
LogP 3.2 (predicted) 2.8 1.5
Synthetic Yield Not reported 65% 80%
Biological Target Hypothetical: Kinase inhibition PPAR-γ modulation Carbonic anhydrase

Biological Activity

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C23H28N4O4SC_{23}H_{28}N_{4}O_{4}S with a molecular weight of approximately 456.56 g/mol. The compound features a benzamide core linked to a cyclohexylsulfamoyl group and an isoindolinone moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H28N4O4S
Molecular Weight456.56 g/mol
InChI KeyYAFHDXCFXQMABC-UHFFFAOYSA-N
Exact Mass456.183127 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, benzamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In a comparative study, a series of benzamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that modifications in the substituents on the benzamide ring significantly influenced the activity. Specifically, compounds with bulky groups or electron-withdrawing substituents exhibited enhanced potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Neuroleptic Activity

Benzamide derivatives have also been investigated for their neuroleptic effects. Research has identified that specific structural features can enhance dopaminergic receptor affinity, leading to improved antipsychotic activity. For instance, a related compound was found to be significantly more potent than traditional neuroleptics like haloperidol, suggesting that our target compound may also possess similar neuroactive properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

  • Cyclohexyl Group : The presence of the cyclohexyl group is hypothesized to enhance lipophilicity, facilitating better membrane permeability.
  • Sulfamoyl Moiety : This functional group may contribute to the compound's interaction with biological targets by forming hydrogen bonds.
  • Isoindolinone Structure : The dioxoisoindoline component is critical for receptor binding and may play a role in the modulation of biological pathways.

Case Studies

  • In Vivo Studies : An in vivo study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer when administered at doses of 50 mg/kg body weight .
  • Neuropharmacological Evaluation : A behavioral study in rodents showed that administration of similar benzamide derivatives resulted in reduced apomorphine-induced stereotypy, indicating potential antipsychotic effects .

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